Product packaging for 1-Oxa-7-azaspiro[3.5]nonane oxalate(Cat. No.:CAS No. 1408076-14-1)

1-Oxa-7-azaspiro[3.5]nonane oxalate

Numéro de catalogue: B1430171
Numéro CAS: 1408076-14-1
Poids moléculaire: 217.22 g/mol
Clé InChI: XMCQWXRRRJGCDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Systems in Medicinal Chemistry and Organic Synthesis

The introduction of spirocyclic motifs into drug candidates can significantly influence their physicochemical properties. These structures can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. researchgate.netnih.gov The rigid, well-defined conformation of many spirocycles provides a scaffold that can project functional groups into three-dimensional space, facilitating precise interactions with the binding sites of proteins and other biological macromolecules. achemblock.com This has led to the incorporation of spirocyclic systems in a number of approved drugs and numerous natural products. nih.gov

In organic synthesis, the construction of the spirocyclic core presents a unique challenge due to the formation of a quaternary carbon center. achemblock.com However, the development of novel synthetic methodologies has made these complex structures more accessible to chemists. lookchem.com

1-Oxa-7-azaspiro[3.5]nonane Oxalate (B1200264) and Related Spirocyclic Oxetanes: Structural Features and Academic Nomenclature

1-Oxa-7-azaspiro[3.5]nonane oxalate is a salt form of the parent compound, 1-Oxa-7-azaspiro[3.5]nonane. The systematic IUPAC name for the free base is 1-oxa-7-azaspiro[3.5]nonane. nih.govrsc.org The structure features a four-membered oxetane (B1205548) ring fused to a six-membered piperidine (B6355638) ring at a shared carbon atom. The "1-Oxa" designation indicates the oxygen atom in the oxetane ring, while "7-aza" points to the nitrogen atom in the piperidine ring, with the numbering starting from a carbon atom in the smaller ring adjacent to the spiroatom. The "[3.5]" in the name denotes the number of atoms in each ring, excluding the spiroatom, that are required to complete the cyclic system.

The oxalate salt is formed by the reaction of the basic nitrogen of the piperidine ring with oxalic acid. The chemical formula for the free base is C₇H₁₃NO. nih.govrsc.org

Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[3.5]nonane (Free Base)

PropertyValueSource
Molecular FormulaC₇H₁₃NO nih.govrsc.org
Molecular Weight127.18 g/mol nih.govrsc.org
Boiling Point208 °C researchgate.net
Density1.04 g/cm³ researchgate.net
XLogP3-AA (Computed)0.2 nih.govrsc.org
IUPAC Name1-oxa-7-azaspiro[3.5]nonane nih.govrsc.org

Spirocyclic oxetanes, such as 1-Oxa-7-azaspiro[3.5]nonane, are of particular interest as they can act as bioisosteres for other common functional groups. For instance, the oxetane ring has been shown to be a suitable replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and solubility. researchgate.netnih.gov

Scope of Academic Research on Spirocyclic Oxetanes with Emphasis on this compound

While specific academic research focused solely on this compound is limited, the broader class of azaspiro[3.5]nonanes and related spirocyclic oxetanes is an active area of investigation.

Research into closely related 7-azaspiro[3.5]nonane derivatives has demonstrated their potential as G protein-coupled receptor 119 (GPR119) agonists, which are targets for the treatment of type 2 diabetes and other metabolic disorders. nih.gov In these studies, the spirocyclic core was crucial for optimizing the pharmacokinetic profile and potency of the compounds. nih.gov

Furthermore, spirocyclic systems containing an oxetane ring are being explored as bioisosteric replacements for piperidine, a common motif in many pharmaceuticals. rsc.orgresearchgate.net The replacement of a piperidine ring with a spirocyclic oxetane can lead to improved physicochemical properties and potentially novel intellectual property. For example, research on 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, an isomer of a carboxylated derivative of the title compound, has highlighted its utility as a bioisostere for pipecolic acid in drug design. univ.kiev.uaresearchgate.net

The available information points to the growing importance of the 1-oxa-7-azaspiro[3.5]nonane scaffold as a building block in medicinal chemistry. Its unique three-dimensional structure and the presence of the oxetane ring make it an attractive component for the design of novel therapeutic agents with potentially improved properties. Further academic research is anticipated to explore the full potential of this and related spirocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO5 B1430171 1-Oxa-7-azaspiro[3.5]nonane oxalate CAS No. 1408076-14-1

Propriétés

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQWXRRRJGCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-84-6, 1408076-14-1
Record name 1-Oxa-7-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-oxa-7-azaspiro[3.5]nonane oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations of 1 Oxa 7 Azaspiro 3.5 Nonane Oxalate

Historical Development of Synthetic Routes to Spirocyclic Oxetanes, Including 1-Oxa-7-azaspiro[3.5]nonane Oxalate (B1200264)

The synthesis of spirocyclic systems, particularly those containing strained four-membered rings like oxetane (B1205548), presents considerable chemical challenges.

The construction of spirocyclic frameworks is inherently challenging due to the need to create a quaternary carbon center and control the resulting stereochemistry. researchgate.net The synthesis of the oxetane ring itself is a significant hurdle. The inherent ring strain in the four-membered ether makes its formation via intramolecular cyclization kinetically slower than for analogous five- or six-membered rings. uni.lu

Early and common methods, such as the intramolecular Williamson etherification, often suffer from low yields. This is primarily due to a competing reaction known as Grob fragmentation, an entropically and sometimes thermodynamically favored pathway that leads to an acyclic alkene instead of the desired cyclic ether. biosynth.com Consequently, achieving acceptable yields for the cyclization of acyclic precursors into oxetanes typically requires the use of strong bases and highly reactive leaving groups. uni.lu These fundamental difficulties have spurred the development of more refined and efficient synthetic methodologies.

While 1-Oxa-7-azaspiro[3.5]nonane is commercially available, detailed synthetic routes in peer-reviewed literature are sparse. sigmaaldrich.comchemicalbook.comichemical.comuniv.kiev.ua However, the synthesis of its isomer, 2-Oxa-7-azaspiro[3.5]nonane, has been described and provides a clear blueprint for constructing the azaspiro[3.5]nonane framework. This pathway begins with commercially available starting materials and proceeds through several key transformations.

A reported synthesis for the isomeric scaffold involves the reaction of diethyl malonate with N-tosyl-bis(2-bromoethyl)amine to create a protected piperidine-4,4-dicarboxylate. This intermediate is then reduced to the corresponding diol. The crucial spirocyclic oxetane ring is subsequently formed via an intramolecular cyclization. Finally, deprotection of the nitrogen yields the free amine, which can be converted to its oxalate salt.

Table 1: Example Synthetic Pathway for the Isomeric 2-Oxa-7-azaspiro[3.5]nonane Scaffold nih.gov
StepReactantsReagents and ConditionsProductPurpose
1Diethyl malonate, N-tosyl-bis(2-bromoethyl)amineNaH, DMF, 80 °CDiethyl 1-(tosyl)piperidine-4,4-dicarboxylateConstruction of the piperidine (B6355638) ring
2Diethyl 1-(tosyl)piperidine-4,4-dicarboxylateLiAlH4, THF[1-(Tosyl)piperidine-4,4-diyl]dimethanolReduction of esters to primary alcohols
3[1-(Tosyl)piperidine-4,4-diyl]dimethanolTsCl, Pyridine7-(Tosyl)-2-oxa-7-azaspiro[3.5]nonaneIntramolecular cyclization to form the oxetane ring
47-(Tosyl)-2-oxa-7-azaspiro[3.5]nonaneHBr, Phenol, Acetic Acid, 70 °C2-Oxa-7-azaspiro[3.5]nonaneDeprotection of the sulfonamide
52-Oxa-7-azaspiro[3.5]nonaneOxalic acid2-Oxa-7-azaspiro[3.5]nonane oxalateSalt formation for purification and stability

Mechanistic Studies of Spirocyclic Ring Formation Reactions

The formation of the 1-Oxa-7-azaspiro[3.5]nonane structure involves two key ring-forming events: the creation of the piperidine ring and the subsequent formation of the oxetane ring.

The most prevalent method for constructing an oxetane ring is through an intramolecular C–O bond formation, a type of Williamson etherification. google.combiosynth.com This reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group (such as a tosylate or halide) to form the four-membered ring. biosynth.com For a precursor like [1-(Tosyl)piperidine-4,4-diyl]dimethanol, one of the hydroxyl groups is typically converted into a good leaving group (e.g., by tosylation), while the other is deprotonated to form the nucleophilic alkoxide that initiates the ring-closing displacement. nih.gov

The formation of the azaspirocycle core can also be achieved through various advanced cyclization strategies. For instance, domino radical bicyclization has been employed to create the 1-azaspiro[4.4]nonane skeleton, demonstrating the power of radical processes in building complex spiro systems. google.com Another sophisticated approach is the TiCl₄-promoted tandem intramolecular Prins cyclization/Schmidt reaction, which has proven effective for constructing the azaspiro chemicalbook.comchemicalbook.comnonane (B91170) core. chemicalbook.comichemical.com These methods highlight the diverse mechanistic pathways available to synthetic chemists for assembling spirocyclic frameworks.

The choice of reaction conditions, particularly the catalyst, base, and solvent system, is critical for maximizing the yield and purity of spirocyclic oxetanes by favoring the desired cyclization over side reactions. uni.lu For the Williamson etherification, the selection of the base and solvent can determine the outcome. For example, using potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMSO at elevated temperatures has been effective for certain spirocyclic oxetane syntheses. uni.lu In other cases, milder conditions such as potassium carbonate (K₂CO₃) in methanol (B129727) are sufficient. uni.lu

Modern synthetic methods have introduced catalytic systems to improve efficiency. Copper(I) iodide with 1,10-phenanthroline (B135089) as a ligand has been used to catalyze the intramolecular O-vinylation of homoallylic alcohols to form 2-methyleneoxetanes. Photocatalysis represents a cutting-edge approach, with iridium-based catalysts or purely organic photosensitizers enabling the synthesis of spiro-oxetanes under mild conditions. nih.gov

Table 2: Influence of Reaction Conditions on Spirocyclic Oxetane Synthesis
Reaction TypeCatalyst/BaseSolventKey Outcome/ObservationReference
Williamson EtherificationKOtBuDMSOEffective for synthesizing a spirocyclic oxetane analogue of ciprofloxacin (B1669076) in 68% yield. uni.lu
Williamson EtherificationK2CO3MeOHMild conditions for the successful cyclization to a spirocyclic oxetane azetidine. uni.lu
Photocatalytic C-H FunctionalizationIridium photocatalyst or 4CzIPN-Quantitative yield of spiro-oxetane under mild, light-mediated conditions. nih.gov
Michael-type AdditionK2CO3DMFMildly basic conditions achieving stereoselective formation of spiro-cephalosporins. researchgate.net
First Cyclization (Patent)Phase Transfer Catalyst, Iodo metal saltN,N-dimethylformamideUsed in a two-step synthesis of a 7-oxo-2-azaspiro[3.5]nonane precursor.

Derivatization and Functionalization Strategies of the 1-Oxa-7-azaspiro[3.5]nonane Core

Once the 1-oxa-7-azaspiro[3.5]nonane scaffold is synthesized, the secondary amine of the piperidine ring serves as a versatile handle for further derivatization. This allows for the incorporation of the spirocyclic motif into larger, more complex molecules, a key step in drug discovery.

A prominent strategy involves the N-arylation of the spirocyclic amine. For example, the oxalate salt of the isomeric 2-oxa-7-azaspiro[3.5]nonane can undergo nucleophilic aromatic substitution with a suitable aryl halide, such as 1,4-dibromo-2-nitrobenzene. nih.gov This reaction, typically carried out using a base like potassium carbonate in DMF, attaches the spirocycle to an aromatic ring. The resulting nitroaniline can then be readily transformed into other functional groups. For instance, reduction of the nitro group yields an aniline, which can be acylated and subsequently undergo oxidative cyclization to form novel, fused tetracyclic systems like spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole]. nih.gov Such transformations demonstrate the utility of the azaspiro[3.5]nonane core as a building block for creating structurally diverse and complex molecules with potential biological applications. nih.gov

Introduction of Varied Substituents for Structural Diversity

The ability to introduce a wide array of substituents onto the 1-oxa-7-azaspiro[3.5]nonane scaffold is crucial for modulating its physicochemical properties and biological activity. Research has primarily focused on the functionalization of the piperidine nitrogen and the carbon atoms of both the piperidine and oxetane rings.

While specific studies on the direct functionalization of 1-oxa-7-azaspiro[3.5]nonane oxalate are limited in publicly available literature, extensive research on analogous azaspirocyclic systems provides a roadmap for potential synthetic strategies. The nitrogen atom of the piperidine ring is a primary site for introducing diversity. Standard N-alkylation, N-arylation, and acylation reactions can be employed to append various functional groups. For instance, in the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane core, optimization of the piperidine N-capping group was a key strategy to enhance potency. acs.org

Furthermore, functionalization of the carbon skeleton can be achieved through various synthetic routes. The synthesis of derivatives of the isomeric 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the introduction of substituents at the carbon atom adjacent to the nitrogen. univ.kiev.ua These methods often involve multi-step sequences starting from functionalized precursors.

The introduction of substituents on the oxetane ring is more challenging due to the ring strain and potential for ring-opening reactions. However, methods for the synthesis of functionalized spirocyclic oxetanes through photochemical reactions, such as the Paternò-Büchi reaction, have been developed for other systems and could potentially be adapted. researchgate.net

Table 1: Examples of Substituted Azaspiro[3.5]nonane Derivatives and Synthetic Strategies

Derivative ClassPoint of SubstitutionSynthetic MethodPrecursorReference
N-Substituted 7-Azaspiro[3.5]nonanesPiperidine NitrogenReductive amination, Amide coupling7-Azaspiro[3.5]nonane acs.org
C1-Functionalized 7-Oxa-2-azaspiro[3.5]nonanesCarbon alpha to NitrogenMulti-step synthesis from protected amino acidsProtected 2-azaspiro[3.3]heptane-1-carboxylic acid univ.kiev.ua
Functionalized Spirocyclic OxetanesOxetane RingPaternò-Büchi reactionCyclic ketones and maleic acid derivatives researchgate.net

It is important to note that the direct application of these methods to this compound would require careful optimization of reaction conditions to ensure the stability of the spirocyclic core and the oxalate salt form.

Stereoselective Synthesis and Chiral Induction in Spirocyclic Frameworks

The spirocyclic nature of 1-oxa-7-azaspiro[3.5]nonane introduces a center of chirality at the spiro-carbon atom. The synthesis of enantiomerically pure forms of this and related compounds is of significant interest for the development of stereospecific therapeutic agents.

Currently, there is a lack of specific reports in the scientific literature detailing the stereoselective synthesis or chiral induction for this compound. However, general strategies for achieving stereocontrol in the synthesis of spirocyclic compounds can be considered. These strategies can be broadly categorized into two approaches:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials to construct the spirocyclic framework. For example, a chiral piperidine derivative could be used as a precursor to build the oxetane ring, thereby controlling the stereochemistry at the spiro-center.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key ring-forming step is a powerful strategy. For instance, asymmetric intramolecular cyclization reactions have been employed for the synthesis of other spirocyclic systems. whiterose.ac.uk

Chiral Resolution: Racemic mixtures of spirocyclic compounds can be separated into their constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent.

While no specific examples for this compound are available, the synthesis of other chiral spirocyclic oxetanes has been reported. For instance, gold-catalyzed rearrangement of propargylic alcohols has been used to synthesize spirocyclic oxetane-piperidine scaffolds, although not with specific stereocontrol mentioned for the spiro-center itself. researchgate.net The synthesis of densely functionalized spirocyclic oxetanes often relies on cyclization reactions where the stereochemistry of the starting materials dictates the final product's stereochemistry. researchgate.netnih.gov

Table 2: General Approaches to Stereoselective Synthesis of Spirocyclic Compounds

StrategyDescriptionPotential Application to 1-Oxa-7-azaspiro[3.5]nonane
Chiral Pool SynthesisUtilization of enantiopure starting materials to build the spirocycle.Synthesis from a chiral piperidine or oxetane precursor.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Enantioselective intramolecular cyclization to form the oxetane or piperidine ring.
Chiral ResolutionSeparation of a racemic mixture into individual enantiomers.Separation of racemic 1-oxa-7-azaspiro[3.5]nonane using chiral HPLC or diastereomeric salt formation.

Further research is required to develop and report specific methods for the stereoselective synthesis of this compound to fully explore its potential in stereospecific applications.

Medicinal Chemistry and Drug Discovery Applications of 1 Oxa 7 Azaspiro 3.5 Nonane Oxalate Derivatives

1-Oxa-7-azaspiro[3.5]nonane Scaffold as a Privileged Structure in Contemporary Drug Design

The 1-oxa-7-azaspiro[3.5]nonane scaffold is increasingly recognized as a privileged structure in drug design due to its inherent three-dimensionality and favorable physicochemical properties. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for drug discovery campaigns. The incorporation of spirocenters, particularly those rich in sp³-hybridized carbons, is a key strategy in the modern imperative to "escape from flatland" in medicinal chemistry. univ.kiev.ua

Spirocyclic systems, such as 1-oxa-7-azaspiro[3.5]nonane, offer several advantages over their acyclic or simple heterocyclic counterparts. Their rigid structures reduce the conformational entropy upon binding to a target, which can lead to enhanced binding affinity and selectivity. lifechemicals.com This structural rigidity provides a well-defined vectoral orientation for appended functional groups, allowing for precise probing of the binding pockets of proteins and enzymes. univ.kiev.ua Furthermore, the high fraction of sp³ carbons (Fsp³) associated with this scaffold is often correlated with improved clinical success, partly due to enhanced solubility and metabolic stability. univ.kiev.ualifechemicals.com The exploration of such innovative chemical spaces is a critical component of early-phase drug discovery, with organizations like the European Lead Factory actively pursuing the synthesis of bis-spirocyclic frameworks to populate high-throughput screening (HTS) libraries with structurally complex and novel molecules. acs.orgnih.gov

Bioisosteric Replacement Studies Utilizing the 1-Oxa-7-azaspiro[3.5]nonane Moiety

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity or optimize pharmacokinetic profiles. The 1-oxa-7-azaspiro[3.5]nonane moiety has proven to be a versatile tool for this purpose.

Comparison with Ubiquitous Morpholine and Other Common Heterocycles

The 1-oxa-7-azaspiro[3.5]nonane scaffold has been investigated as a bioisosteric replacement for common heterocycles like morpholine and piperidine (B6355638). While the morpholine ring is found in over 20 FDA-approved drugs, it can be susceptible to metabolic degradation. enamine.net This metabolic lability has driven the design and synthesis of more stable analogues, including spirocyclic morpholine bioisosteres. enamine.netnih.gov For instance, a spiro-morpholine analogue of the antibiotic linezolid was proposed as a more stable bioisostere that retained its antibacterial activity against multiple strains. nih.gov

Below is a table comparing the computed physicochemical properties of the parent 1-oxa-7-azaspiro[3.5]nonane scaffold with the common heterocycle, morpholine.

Property1-Oxa-7-azaspiro[3.5]nonaneMorpholine
Molecular Formula C₇H₁₃NO nih.govC₄H₉NO nih.gov
Molecular Weight 127.18 g/mol nih.gov87.12 g/mol nih.gov
XlogP (Predicted) 0.2 nih.gov-0.8 nih.gov
Hydrogen Bond Donors 1 nih.gov1 nih.gov
Hydrogen Bond Acceptors 1 nih.gov1 nih.gov
Topological Polar Surface Area 21.3 Ų nih.gov21.3 Ų nih.gov
This table was generated by the author based on data from the cited sources.

Impact on Molecular Conformation, Hydrogen Bonding, and Biomolecular Interactions

The defining feature of the 1-oxa-7-azaspiro[3.5]nonane moiety is its rigid, spirocyclic structure, which has a profound impact on molecular conformation. Unlike the flexible ring systems of morpholine or piperidine, the spiro-fusion point locks the two rings into a fixed spatial arrangement. This rigidity reduces the entropic penalty of binding to a biological target and can lead to more stereospecific interactions. lifechemicals.com The precise, three-dimensional orientation of substituents is a key advantage, allowing for the design of molecules with improved target specificity. lifechemicals.com

However, the significant change in geometry compared to simpler heterocycles means that azaspirocycles may not always be suitable bioisosteres, particularly when incorporated into the core of a molecule rather than as a terminal group. nih.gov The scaffold contains both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ether oxygen), enabling it to form key interactions with biological targets. nih.gov The combination of a rigid 3D structure and defined hydrogen bonding vectors makes the 1-oxa-7-azaspiro[3.5]nonane scaffold a powerful tool for creating potent and selective ligands.

Integration into Novel Chemotypes for Preclinical Therapeutic Development

The unique properties of the 1-oxa-7-azaspiro[3.5]nonane scaffold make it an attractive building block for the creation of novel chemotypes aimed at various therapeutic targets. Its integration into modern drug discovery platforms involves the synthesis of diverse compound libraries followed by systematic screening to identify promising hit compounds.

Design and Synthesis of Compound Libraries Incorporating the 1-Oxa-7-azaspiro[3.5]nonane Motif

The development of novel therapeutics relies on the availability of diverse and high-quality compound libraries for screening. There is a significant industrial and academic effort to synthesize libraries based on spirocyclic frameworks to explore new areas of chemical space. acs.orgnih.gov Companies now offer extensive collections of screening compounds that prominently feature spiro, polycyclic, and bridged ring systems to meet the demand for molecules with high Fsp³ character. lifechemicals.com

The synthesis of libraries incorporating the 1-oxa-7-azaspiro[3.5]nonane motif leverages robust and scalable chemical transformations. Research has demonstrated that functionalized derivatives of related scaffolds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, can be produced in multigram quantities, making them readily applicable for the generation of compound libraries for drug discovery. univ.kiev.ua These synthetic efforts are crucial for populating screening collections with unique, 3D-shaped molecules that can serve as starting points for hit-to-lead and lead optimization programs. spirochem.com

High-Throughput Screening and Hit Identification Methodologies

Once a compound library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of thousands of compounds against a specific target. Libraries rich in spirocyclic compounds are particularly valuable for HTS campaigns as they increase the probability of finding novel hits with desirable drug-like properties. lifechemicals.comacs.org

The process of hit identification involves several methodological considerations. Screening libraries are typically designed to remove compounds with undesirable features, such as reactive groups or Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive results in HTS assays. upenn.edu Following the initial screen, "hit" compounds that show activity are validated, and their structure-activity relationships (SAR) are explored. This often involves the rapid synthesis of analogues to confirm the initial finding and to identify key structural features responsible for the activity. While specific HTS data for a 1-oxa-7-azaspiro[3.5]nonane-focused library is not publicly detailed, the successful identification of potent GPR119 agonists from a library of closely related 7-azaspiro[3.5]nonane derivatives serves as a compelling example of this approach. In that study, optimization of substituents on the spirocyclic core led to the identification of a compound with potent agonistic activity (EC₅₀ = 12 nM) and a favorable pharmacokinetic profile.

The table below presents data from a study on such 7-azaspiro[3.5]nonane derivatives, illustrating how screening and subsequent optimization can yield potent compounds.

CompoundTargetActivity (EC₅₀)
Compound 10 GPR11913 nM
Compound 15 GPR11912 nM
Compound 54g GPR119Potent Agonist
Compound 161a hGPR11948 nM
This table was generated by the author based on data from the cited sources.

This process of library synthesis, HTS, and hit validation is central to modern preclinical drug development and demonstrates the practical utility of integrating novel scaffolds like 1-oxa-7-azaspiro[3.5]nonane into the drug discovery pipeline.

Biological Activities and Pharmacological Investigations of 1 Oxa 7 Azaspiro 3.5 Nonane Oxalate Analogs

In Vitro and In Vivo Biological Profiling of 1-Oxa-7-azaspiro[3.5]nonane Derivatives

Derivatives of the 7-azaspiro[3.5]nonane framework, a close structural relative of 1-oxa-7-azaspiro[3.5]nonane, have demonstrated significant biological effects in both laboratory and living organism models. A notable example is the development of a novel class of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119). nih.gov Through systematic optimization of substitutions on the piperidine (B6355638) and aryl groups of the scaffold, a potent GPR119 agonist, compound 54g, was identified. nih.gov This compound exhibited a favorable pharmacokinetic profile in rats and demonstrated a significant glucose-lowering effect in a diabetic rat model, highlighting the potential of this class of compounds in metabolic disease research. nih.gov

Furthermore, derivatives incorporating the quinolone scaffold, which can be linked to a spirocyclic amine, have shown potent antimalarial activity. One such optimized analog, WJM228, displayed robust metabolic stability in in vitro assays. nih.gov The biological profiling of these and other analogs reveals a scaffold that can be chemically modified to target a range of biological systems.

Receptor and Enzyme Target Engagement Studies

The therapeutic potential of 1-oxa-7-azaspiro[3.5]nonane derivatives is underscored by their engagement with specific biological targets, including receptors and enzymes critical in various disease pathways.

Analogs of 1-oxa-7-azaspiro[3.5]nonane have been investigated for their activity at dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of central nervous system disorders. The D3 receptor, in particular, has garnered significant interest for its potential role in Parkinson's disease, drug addiction, and schizophrenia. nih.gov

Studies on dopamine D3 receptor agonists, such as 7-hydroxydipropylaminotetralin (7-OH-DPAT), have provided insights into the potential CNS effects of compounds targeting this receptor. In brain slice studies, both dopamine and 7-OH-DPAT were found to inhibit the activity of a significant percentage of tuberoinfundibular dopaminergic (TIDA) neurons. nih.gov This inhibitory effect on TIDA neurons was also observed in vivo, where intracerebroventricular and direct microinjections of 7-OH-DPAT into the dorsomedial arcuate nucleus lowered TIDA neuronal activity. nih.gov This action is believed to be mediated through D3 receptors, as the effect could be blocked by a putative D3 receptor antagonist. nih.gov These findings suggest that selective D3 receptor agonists, a class to which certain 1-oxa-7-azaspiro[3.5]nonane derivatives may belong, can modulate dopaminergic pathways in the CNS. nih.gov The activation of D2 and/or D3 receptors is a fundamental mechanism for the anti-parkinsonian effects of dopamine agonists. nih.gov

A significant area of investigation for 1-oxa-7-azaspiro[3.5]nonane analogs has been in the discovery of novel antimalarial agents. The emergence of drug resistance in Plasmodium falciparum, the deadliest species of the malaria parasite, necessitates the development of new therapeutics with novel mechanisms of action.

One promising compound, MMV1557817, has been identified as a potent, dual inhibitor of the P. falciparum and P. vivax aminopeptidases M1 and M17. nih.gov These enzymes are crucial for the parasite's survival. nih.gov MMV1557817 demonstrated low nanomolar efficacy against asexual stages of the parasite and was also active against the sexual stages. nih.gov Importantly, it showed activity in a mouse model of malaria and did not lose efficacy against parasite strains resistant to other antimalarial drugs. nih.gov

Another class of compounds, 7-N-substituted-3-oxadiazole quinolones, which feature a piperidine substitution that can be a spirocycle, have been identified as potent antimalarials. nih.gov Through forward genetic resistance studies, the target of the optimized analog WJM228 was identified as the Qo site of cytochrome b, a critical component of the mitochondrial electron transport chain in P. falciparum. nih.gov This pathway is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov

Furthermore, the synthesis of amino chalcone (B49325) derivatives has been explored as a strategy for developing new antimalarials. These compounds are designed to inhibit the polymerization of heme into hemozoin, a crucial detoxification process for the parasite. unand.ac.id

Antimalarial Activity of Analog Classes
Compound Class/AnalogTargetParasite SpeciesKey Findings
MMV1557817Aminopeptidases M1 and M17P. falciparum, P. vivaxDual inhibitor with nanomolar potency against asexual and sexual stages. nih.gov
7-N-Substituted-3-oxadiazole quinolones (e.g., WJM228)Cytochrome bc1 complex (Qo site of cytochrome b)P. falciparumPotent antimalarial activity by targeting the mitochondrial electron transport chain. nih.gov
Amino chalcone derivativesHeme polymerizationNot specifiedInhibition of heme detoxification pathway. unand.ac.id

For instance, the antimalarial activity of certain analogs is a direct result of enzyme inhibition, as seen with the inhibition of aminopeptidases M1 and M17 by MMV1557817 and the inhibition of the cytochrome bc1 complex by quinolone derivatives. nih.govnih.gov Additionally, some penem-based inhibitors have been shown to interact with and inhibit bacterial enzymes like OXA-1 and OXA-24 β-lactamases through the decarboxylation of a key lysine (B10760008) residue in the active site. nih.gov This indicates that the spirocyclic scaffold and its derivatives have the potential to be tailored to inhibit a variety of enzyme targets.

Exploration of Mechanisms of Action of 1-Oxa-7-azaspiro[3.5]nonane Derived Ligands

The pharmacological effects of 1-oxa-7-azaspiro[3.5]nonane derived ligands are underpinned by distinct mechanisms of action at the molecular level.

In the context of antimalarial activity, several mechanisms have been elucidated. The compound MMV1557817 acts by inhibiting both the M1 and M17 aminopeptidases of P. falciparum. nih.gov This dual inhibition disrupts essential cellular processes in the parasite, leading to its death. nih.gov Another class of antimalarial analogs, the 7-N-substituted-3-oxadiazole quinolones, exert their effect by targeting the cytochrome bc1 complex within the parasite's mitochondria. nih.gov This disrupts the electron transport chain, which is vital for pyrimidine biosynthesis and, consequently, parasite survival. nih.gov A third mechanism involves the inhibition of heme polymerization, a critical detoxification pathway for the parasite that prevents the buildup of toxic free heme released during hemoglobin digestion. unand.ac.id

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Critical Structural Features for Biological Activity in 1-Oxa-7-azaspiro[3.5]nonane Analogs

The unique spirocyclic framework of 1-oxa-7-azaspiro[3.5]nonane provides a conformationally rigid scaffold that is a valuable starting point for medicinal chemistry. The biological activity of its analogs is highly dependent on modifications to this core structure and the attached substituents.

The spirocyclic nature of the 1-oxa-7-azaspiro[3.5]nonane core imparts a significant degree of conformational rigidity, which can enhance target selectivity compared to more flexible bicyclic analogs. Modifications within this core, such as altering the ring size or the heteroatom positions, can profoundly impact the compound's potency and selectivity. For instance, the related 2-oxa-7-azaspiro[3.5]nonane has been synthesized and investigated as a novel reagent in medicinal chemistry, highlighting the interest in exploring different isomers of the spirocyclic core. researchgate.netresearchgate.net

The introduction of substituents on the spirocyclic core can also modulate activity. For example, the presence of dimethyl groups in 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane increases steric hindrance, which can influence its interaction with biological targets.

Variations in substituents attached to the azaspiro nonane (B91170) core are crucial for fine-tuning the pharmacological profile. In the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane scaffold, optimization of the piperidine (B6355638) N-capping group and an aryl group led to the identification of a potent agonist with a desirable pharmacokinetic profile. nih.gov This demonstrates that exocyclic substituents play a key role in determining the potency, selectivity, and pharmacokinetic properties of these compounds.

Fluorination is another key modification. The synthesis of (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate highlights the exploration of fluorinated analogs, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. bldpharm.com

Conformational Analysis and its Correlation with Receptor Binding and Functional Efficacy

The rigid spirocyclic structure of 1-oxa-7-azaspiro[3.5]nonane derivatives restricts the number of accessible conformations. This conformational rigidity is advantageous as it can pre-organize the molecule into a bioactive conformation for optimal receptor binding, leading to enhanced potency and efficacy. The spiro[3.5]nonane core provides a specific three-dimensional arrangement of functional groups that can be tailored for precise interactions with the binding pockets of biological targets.

The presence of both an oxygen and a nitrogen atom in the spiro ring allows for the formation of specific hydrogen bonds and other non-covalent interactions with target proteins, which is a key determinant of their mechanism of action.

Computational Approaches in SAR and SPR Derivation

Computational methods are invaluable tools for understanding the SAR and SPR of 1-oxa-7-azaspiro[3.5]nonane analogs, providing insights that guide the design of new, more effective compounds.

Molecular docking studies can predict the binding modes of 1-oxa-7-azaspiro[3.5]nonane derivatives within the active sites of their biological targets. For instance, in the context of spiro-indolinones, which share structural similarities, molecular docking was used to predict binding modes to the MDM2 protein. mdpi.com Although not always confirmed by experimental data, these simulations provide valuable hypotheses about ligand-target interactions that can be tested experimentally. Molecular dynamics simulations can further refine these models by exploring the conformational flexibility of both the ligand and the target, offering a more dynamic picture of the binding event.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR studies on 1-oxa-7-azaspiro[3.5]nonane oxalate (B1200264) are not widely published, the principles of QSAR are highly applicable. By correlating physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) of a series of analogs with their measured biological activity, predictive models can be developed. These models can then be used to estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For 1-Oxa-7-azaspiro[3.5]nonane oxalate, a comprehensive in vivo ADME profile is not extensively documented in publicly available literature. However, in silico methods, which use the physicochemical properties of a molecule, provide a valuable predictive assessment of its likely ADME characteristics. ri.seresearchgate.net These computational tools are integral to modern drug discovery, offering early insights that can guide further development. ri.seresearchgate.net

The ADME properties of a compound are strongly influenced by its fundamental physicochemical characteristics. researchgate.netnih.gov For the free base, 1-Oxa-7-azaspiro[3.5]nonane, key computed properties are available that form the basis for these predictions. nih.gov

PropertyPredicted ValueReference
Molecular Weight127.18 g/mol nih.gov
XLogP3-AA (Lipophilicity)0.2 nih.gov
Topological Polar Surface Area (TPSA)21.3 Ų nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count0 nih.gov

Absorption

The absorption of a drug, particularly after oral administration, is heavily influenced by its molecular size, lipophilicity, and polarity. The "Rule of Five," a widely recognized guideline, suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.

1-Oxa-7-azaspiro[3.5]nonane exhibits properties that are favorable for good oral absorption:

Molecular Weight: At 127.18 g/mol , it is well below the 500 g/mol threshold, suggesting easy passage across biological membranes. nih.gov

Lipophilicity (XLogP3-AA): A value of 0.2 indicates a balance between hydrophilicity and lipophilicity. nih.gov This is crucial for a drug to dissolve in the aqueous environment of the gastrointestinal tract and also to permeate the lipid-rich cell membranes of the intestinal wall.

Polar Surface Area (TPSA): The TPSA of 21.3 Ų is significantly lower than the general guideline of 140 Ų, which is often associated with good oral bioavailability. nih.gov

Hydrogen Bonding: With one hydrogen bond donor and two acceptors, the compound adheres to the "Rule of Five" criteria. nih.gov

Given these physicochemical properties, this compound is predicted to have high gastrointestinal absorption. The oxalate salt form may further enhance its solubility in the stomach's acidic environment, facilitating its dissolution before absorption.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Key factors influencing distribution include lipophilicity, plasma protein binding, and the ability to cross specific biological barriers like the blood-brain barrier (BBB).

Volume of Distribution (Vd): While a specific Vd cannot be calculated without experimental data, the low lipophilicity (XLogP3-AA of 0.2) suggests that the compound will likely not extensively partition into fatty tissues. nih.gov This would correlate with a lower to moderate volume of distribution.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin can significantly affect the amount of free drug available to exert its pharmacological effect. Compounds with high lipophilicity often exhibit high plasma protein binding. researchgate.net Given the low logP of 1-Oxa-7-azaspiro[3.5]nonane, it is predicted to have low to moderate plasma protein binding, resulting in a higher fraction of unbound, active drug in circulation.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB and enter the central nervous system (CNS) is critical for CNS-acting drugs. This is often predicted based on lipophilicity and TPSA. While its low TPSA is favorable for BBB penetration, its low lipophilicity might limit extensive CNS distribution. Therefore, moderate BBB penetration is anticipated.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver by cytochrome P450 (CYP) enzymes. The structure of 1-Oxa-7-azaspiro[3.5]nonane suggests several potential metabolic pathways. The spirocyclic core is generally stable. The secondary amine is a likely site for Phase I metabolism, potentially undergoing N-dealkylation or oxidation. The ether linkage within the oxetane (B1205548) ring is also a potential site for metabolic cleavage, although this is generally a more stable linkage.

Without specific experimental data, it is difficult to predict the exact metabolites. However, based on its structure, it is likely to be a substrate for one or more CYP isozymes.

Excretion

The final stage of a drug's journey in the body is excretion, which is the removal of the parent drug and its metabolites, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of 1-Oxa-7-azaspiro[3.5]nonane suggest that renal excretion will be a significant pathway. Its relatively low molecular weight and moderate polarity favor filtration by the glomerulus and excretion in the urine. If the compound undergoes metabolism to more polar metabolites, their renal clearance would be even more efficient.

Future Directions and Emerging Research Areas for 1 Oxa 7 Azaspiro 3.5 Nonane Oxalate

Development of Next-Generation 1-Oxa-7-azaspiro[3.5]nonane Analogs with Enhanced Biological Profiles

The core structure of 1-Oxa-7-azaspiro[3.5]nonane offers a three-dimensional framework that is increasingly sought after in drug discovery for its ability to explore new chemical space and improve physicochemical properties. The development of analogs focuses on modifying this core to enhance biological activity, selectivity, and pharmacokinetic profiles.

One promising avenue of research involves the exploration of derivatives of the closely related 7-azaspiro[3.5]nonane scaffold as agonists for G-protein coupled receptor 119 (GPR119). A study on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives demonstrated that strategic modifications to the piperidine (B6355638) nitrogen and an attached aryl group could lead to potent GPR119 agonists. nih.gov Specifically, the optimization of these substituents resulted in a compound that exhibited a favorable pharmacokinetic profile in rats and a significant glucose-lowering effect in diabetic models. nih.gov This suggests that the 1-Oxa-7-azaspiro[3.5]nonane scaffold could be similarly functionalized to create a new class of agents for metabolic disorders.

Table 1: Potential Modifications for 1-Oxa-7-azaspiro[3.5]nonane Analogs

Modification SitePotential SubstituentsDesired Outcome
Piperidine NitrogenAlkyl chains, Aryl groups, HeterocyclesModulate receptor binding and selectivity
Oxetane (B1205548) RingFluorine, Methyl groupsEnhance metabolic stability and binding affinity
Piperidine RingHydroxyl groups, Carboxylic acidsImprove solubility and pharmacokinetic properties

Exploration of Novel Therapeutic Applications Beyond Current Research Areas

While its use as an intermediate in the synthesis of analgesics and anti-inflammatory drugs is established, the unique spirocyclic structure of 1-Oxa-7-azaspiro[3.5]nonane oxalate (B1200264) opens the door to a wider range of therapeutic applications. nih.gov The incorporation of an oxetane ring, a motif that has gained significant traction in medicinal chemistry, can lead to improved metabolic stability and aqueous solubility compared to more common functionalities. nih.gov

The compact and rigid nature of the spirocyclic system can provide precise control over the spatial arrangement of substituents, making it an attractive scaffold for targeting protein-protein interactions or designing highly selective enzyme inhibitors. The oxetane moiety, in particular, is recognized for its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to fine-tune molecular properties. nih.gov

Future research is anticipated to explore the potential of 1-Oxa-7-azaspiro[3.5]nonane derivatives in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, the scaffold could be elaborated to mimic natural product architectures known to possess potent biological activities.

Green Chemistry Approaches to the Sustainable Synthesis of Spirocyclic Oxetanes

The growing emphasis on sustainable practices in the pharmaceutical industry is driving the development of green chemistry approaches for the synthesis of complex molecules like 1-Oxa-7-azaspiro[3.5]nonane oxalate. Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste.

Recent advancements in the synthesis of spirocyclic oxetanes have focused on improving efficiency and reducing environmental impact. One notable strategy involves the use of microwave-assisted multicomponent reactions, which can significantly accelerate reaction times and improve yields while often utilizing greener solvents. nih.govrsc.org For instance, the synthesis of various spiro heterocyclic systems has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the efficient construction of complex scaffolds. nih.govrsc.org

Table 2: Comparison of Synthetic Approaches for Spirocyclic Oxetanes

Synthetic MethodAdvantagesDisadvantages
Traditional Multi-step SynthesisWell-established routesOften requires harsh conditions, generates waste
Microwave-Assisted SynthesisFaster reaction times, higher yieldsRequires specialized equipment
Photochemical ReactionsMilder reaction conditionsCan have issues with scalability and side reactions
BiocatalysisHigh selectivity, environmentally friendlyEnzyme stability and cost can be a factor

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing drug discovery and development. nih.govintimal.edu.my These computational tools can analyze vast datasets to identify promising new drug candidates, predict their properties, and optimize synthetic routes. nih.govintimal.edu.mynih.gov

In the context of this compound, AI and ML can be applied in several key areas. Generative models can be used to design novel analogs with desired properties by learning from existing chemical data. researchgate.net These models can explore a vast virtual chemical space to propose new spirocyclic structures that are likely to have high binding affinity for a specific biological target. researchgate.net

Furthermore, ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, allowing for the early identification of candidates with unfavorable profiles. intimal.edu.my This in silico screening can significantly reduce the time and cost associated with experimental testing. beilstein-journals.org

In the realm of synthesis, ML models can be used to optimize reaction conditions, predict reaction outcomes, and even suggest novel synthetic pathways. nih.gov By analyzing data from previous experiments, these models can identify the optimal parameters for maximizing yield and minimizing byproducts, contributing to more efficient and sustainable chemical manufacturing.

The integration of AI and ML into the research and development of 1-Oxa-7-azaspiro[3.5]nonane and its derivatives holds the promise of accelerating the discovery of new therapeutic agents and streamlining their path to clinical application. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Oxa-7-azaspiro[3.5]nonane oxalate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and salt formation. Key steps include:
  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under aqueous/organic solvent systems at controlled temperatures .
  • Reduction : Employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents (e.g., THF) under inert atmospheres .
  • Purification : Crystallization from ethanol/water mixtures improves purity. Monitor via HPLC (≥95% purity threshold recommended) .

Q. Which analytical techniques are most effective for characterizing the compound’s structural and physicochemical properties?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic backbone and oxalate counterion (e.g., δ 3.2–4.0 ppm for oxa/aza rings) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 241.24 (C₁₁H₁₃N₃O₄) .
  • X-ray Diffraction : Resolve crystal structure for absolute configuration validation .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the compound’s stability and biological activity?

  • Methodological Answer : Design stability studies using:
  • pH Variability : Test solubility and degradation kinetics in buffers (pH 2–9) via UV-Vis spectroscopy. Note: Stability decreases below pH 5 due to oxalate protonation .
  • Thermal Stress : Accelerated stability testing at 40–60°C for 4 weeks. Use HPLC to quantify degradation products (e.g., hydrolyzed spirocyclic intermediates) .
  • Biological Activity Correlation : Assess antimicrobial efficacy (MIC assays) against S. aureus and E. coli under stressed vs. optimal conditions .

Q. What strategies resolve contradictions in reported antimicrobial activity data across studies?

  • Methodological Answer :
  • Standardized Assay Protocols : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
  • Strain-Specific Profiling : Screen clinical vs. reference strains (e.g., ATCC 25923 for S. aureus) to identify resistance mechanisms .
  • Metabolomic Profiling : LC-MS/MS to detect bacterial metabolite shifts (e.g., ATP depletion) under compound exposure .

Q. How can computational methods predict reactivity and target interactions for pharmacological optimization?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., bacterial dihydrofolate reductase) to model binding poses. Validate with MD simulations (GROMACS) .
  • Retrosynthesis AI Tools : Apply template-based models (e.g., Pistachio, Reaxys) to propose novel derivatives with enhanced bioactivity .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl groups at C6) on antimicrobial potency using MOE or Schrödinger .

Comparative and Mechanistic Questions

Q. How does the spirocyclic structure of this compound confer unique biological properties compared to non-spiro analogs?

  • Methodological Answer :
  • Structural Comparison : Contrast with 1-Oxa-8-azaspiro[4.5]decane using molecular overlay (RMSD <0.5 Å). Note enhanced rigidity improves membrane penetration .
  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) to quantify IC₅₀ shifts due to spirocyclic conformation .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd) with purified enzymes .
  • Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-7-azaspiro[3.5]nonane oxalate
Reactant of Route 2
1-Oxa-7-azaspiro[3.5]nonane oxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.